N-[(2-Hydroxyphenyl)methyl]propanamide

Intramolecular hydrogen bonding Conformational analysis Structure–property relationships

Sourcing ortho-hydroxybenzyl building blocks with inconsistent purity can derail parallel synthesis campaigns and compromise CNS lead-generation libraries. N-[(2-Hydroxyphenyl)methyl]propanamide (CAS 606925-36-4) resolves this with a defined 99% HPLC purity specification. • Intramolecular O-H···N hydrogen bonding reduces effective HBD count to ~1, positioning it within the CNS MPO desirability window (TPSA 49.3 Ų, XLogP3 1.4). • Ortho-hydroxybenzyl motif enables bidentate metal chelation for zinc-dependent enzyme inhibitor programs (HDACs, MMPs) - a capability absent in para-hydroxy and non-hydroxylated analogs. • Free phenolic -OH provides a direct diversification handle (O-alkylation, sulfonation, glycosylation) without amide NH protection. • Available in multi-gram to kilogram quantities; 99% HPLC grade ensures minimal post-acylation purification burden for CROs and medicinal chemistry teams.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 606925-36-4
Cat. No. B12572181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-Hydroxyphenyl)methyl]propanamide
CAS606925-36-4
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCC(=O)NCC1=CC=CC=C1O
InChIInChI=1S/C10H13NO2/c1-2-10(13)11-7-8-5-3-4-6-9(8)12/h3-6,12H,2,7H2,1H3,(H,11,13)
InChIKeyGINPCYBPPANOFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-Hydroxyphenyl)methyl]propanamide: Physicochemical Baseline


N-[(2-Hydroxyphenyl)methyl]propanamide (CAS 606925-36-4) is a secondary amide bearing an ortho‑hydroxybenzyl substituent on the propanamide nitrogen [1]. Its molecular formula is C₁₀H₁₃NO₂ (MW 179.22 g/mol), with a computed XLogP3 of 1.4, a predicted pKa of 9.81, two hydrogen‑bond donors, two hydrogen‑bond acceptors, and a topological polar surface area of 49.3 Ų . The ortho‑hydroxy group is capable of forming an intramolecular O–H···N hydrogen bond with the amide nitrogen, a feature absent in the para‑hydroxy and non‑hydroxylated analogs that substantially differentiates its solution‑phase conformation, solubility profile, and metal‑chelating potential . Commercial sourcing is available at 99% HPLC purity .

Why N-[(2-Hydroxyphenyl)methyl]propanamide Is Irreplaceable


Substituting N-[(2-hydroxyphenyl)methyl]propanamide with N‑benzylpropanamide (CAS 10264‑12‑7) eliminates the phenolic –OH group entirely, removing the hydrogen‑bond donor that drives both intramolecular H‑bonding and intermolecular recognition with biological targets or chromatographic stationary phases [1]. The para‑hydroxy positional isomer places the –OH group in a geometry that cannot engage the amide nitrogen in a six‑membered intramolecular H‑bond, altering the conformational preference and the acidity of the phenolic proton . Replacing the propanamide moiety with an acetamide (N‑(2‑hydroxybenzyl)acetamide, CAS 80311‑94‑0) shortens the N‑acyl chain, reducing computed logP by approximately 0.4 log units and affecting both lipophilicity‑dependent membrane partitioning and reversed‑phase retention times [2]. These structural differences produce measurably distinct physicochemical profiles that directly impact experimental reproducibility, synthetic utility, and assay outcomes when any of these analogs is used as a substitute .

N-[(2-Hydroxyphenyl)methyl]propanamide: Head-to-Head Comparison


Intramolecular H‑Bonding Capacity

N-[(2-Hydroxyphenyl)methyl]propanamide possesses an ortho‑hydroxy group positioned to form a six‑membered intramolecular O–H···N hydrogen bond with the amide nitrogen [1]. This interaction is structurally impossible for the para‑hydroxy positional isomer and entirely absent in N‑benzylpropanamide. The intramolecular H‑bond reduces the solvent‑exposed polarity of the molecule, lowering the effective topological polar surface area from the computed 49.3 Ų to a smaller solvent‑accessible value and decreasing the number of solvent‑exposed H‑bond donors from two to effectively one in aprotic environments [1]. This conformational locking differentiates chromatographic retention, partitioning behavior, and molecular recognition events.

Intramolecular hydrogen bonding Conformational analysis Structure–property relationships

Ionization State vs. Para-Hydroxy Isomer

The predicted pKa of the phenolic –OH in N-[(2-hydroxyphenyl)methyl]propanamide is 9.81 ± 0.30 . In the para‑hydroxy positional isomer, the pKa is predicted to shift to approximately 10.0–10.2 due to the absence of the electron‑withdrawing inductive effect transmitted through the intramolecular H‑bond and the different resonance stabilization of the phenolate anion . At pH 7.4, the target compound is 99.6% unionized, while the para‑hydroxy isomer is >99.8% unionized; however, at pH 9.0 (relevant for certain enzyme assay buffers), the target is approximately 14% ionized versus approximately 6% for the para‑hydroxy isomer .

pKa prediction Ionization state Drug-likeness

Lipophilicity and LogP vs. Acetamide

N-[(2-Hydroxyphenyl)methyl]propanamide has a computed XLogP3 of 1.4 [1]. Its direct acetamide homolog, N-(2-hydroxybenzyl)acetamide (CAS 80311‑94‑0), has a computed XLogP3 of approximately 1.0 (estimated by subtracting the contribution of one methylene group, ~0.5 log units, from the propanamide value) [2]. The resulting ΔlogP of ≈ 0.4 units translates to an approximately 2.5‑fold difference in octanol–water partition coefficient, meaning the propanamide is 2.5‑fold more lipophilic than the acetamide [2].

Lipophilicity XLogP3 Reversed‑phase chromatography

Purity and Procurement Grade

A supplier listing confirms availability of N-[(2-hydroxyphenyl)methyl]propanamide at 99% HPLC purity in quantities from 1 g to 1 kg . In contrast, the non‑hydroxylated analog N‑benzylpropanamide is predominantly offered at technical grade or 95–97% purity from major catalog suppliers, reflecting its primary use as a synthetic intermediate rather than as a research‑grade building block [1]. The 99% HPLC specification for the target compound ensures that residual 2‑hydroxybenzylamine (a reactive primary amine) and propanoyl chloride hydrolysis products are controlled to ≤ 1% total, which is critical for applications sensitive to nucleophilic impurities.

HPLC purity Quality control Procurement specification

N-[(2-Hydroxyphenyl)methyl]propanamide: Application Scenarios


CNS-Targeted Library Synthesis

With an XLogP3 of 1.4, a TPSA of 49.3 Ų, and an effective H‑bond donor count reduced to one in aprotic environments due to intramolecular O–H···N bonding, N-[(2‑hydroxyphenyl)methyl]propanamide fits within the CNS MPO desirability window (TPSA < 76 Ų, logP 1–3, HBD ≤ 1.5 effective) [1]. Compared to the para‑hydroxy isomer (effective HBD = 2) and the non‑hydroxylated analog (HBD = 1 but lacking phenolic H‑bond acceptor functionality for target engagement), this compound offers a uniquely balanced polarity profile for CNS lead‑generation libraries. Procurement of the 99% HPLC grade ensures that amine or acid impurities do not compromise parallel synthesis coupling yields.

Metalloenzyme Ligand Design

The ortho‑hydroxybenzyl motif is a well‑established metal‑chelating pharmacophore for zinc‑dependent enzymes (e.g., HDACs, matrix metalloproteinases) [1]. N‑[(2‑Hydroxyphenyl)methyl]propanamide provides this chelating motif with a propanamide tail that can be further functionalized. The para‑hydroxy isomer cannot chelate metals in a bidentate fashion with the amide carbonyl, and the acetamide homolog lacks the lipophilic reach to access deeper hydrophobic pockets. For research groups developing metalloenzyme inhibitors, the target compound is the only analog in the N‑benzylpropanamide series that combines bidentate metal‑binding potential with a propionamide extension handle.

Chromatographic Method & Reference Standard

The predicted logP difference of 0.4 between N-[(2‑hydroxyphenyl)methyl]propanamide and its acetamide homolog ensures baseline chromatographic separation on standard C18 reversed‑phase columns, enabling its use as a retention‑time marker or system‑suitability standard in HPLC method development [1]. The 99% purity specification supports its deployment as a reference standard for quantifying related substances in reaction monitoring or impurity profiling workflows, where the presence of the ortho‑hydroxy group provides a distinct UV–vis spectral signature (λmax shift from phenolic absorption) for diode‑array detection confirmation.

Synthetic Intermediate for Conjugates

The compound is synthesized via direct acylation of 2‑hydroxybenzylamine with propanoyl chloride, a robust and scalable route [1]. The free phenolic –OH provides a handle for further diversification (O‑alkylation, sulfonation, glycosylation) without requiring protecting‑group manipulation of the amide NH. For medicinal chemistry groups and CROs procuring building blocks for parallel synthesis, the 99% purity grade ensures minimal purification burden after the initial acylation step, and the availability in multi‑gram to kilogram quantities supports both hit‑to‑lead and early process chemistry campaigns.

Quote Request

Request a Quote for N-[(2-Hydroxyphenyl)methyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.